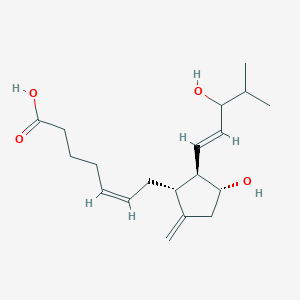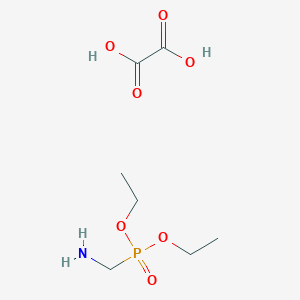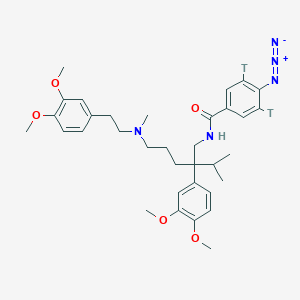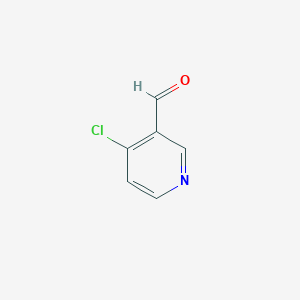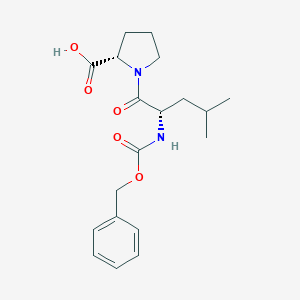
Z-Leu-Pro-OH . CHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Leu-Pro-OH . CHA is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been synthesized using various methods, and its mechanism of action has been elucidated through numerous studies. CHA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
Z-Leu-Pro-OH . CHA inhibits the activity of ACE by binding to its active site. ACE catalyzes the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting the activity of ACE, Z-Leu-Pro-OH . CHA reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Biochemical And Physiological Effects
Z-Leu-Pro-OH . CHA has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting the activity of ACE and increasing the production of vasodilatory peptides. It also has anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Z-Leu-Pro-OH . CHA has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages And Limitations For Lab Experiments
Z-Leu-Pro-OH . CHA has several advantages for lab experiments. It is a stable peptide that can be synthesized using various methods. It has a low toxicity profile and is well-tolerated in animal studies. However, the synthesis of Z-Leu-Pro-OH . CHA can be challenging, and the peptide can be difficult to purify. It is also relatively expensive compared to other peptides.
Future Directions
There are several future directions for the study of Z-Leu-Pro-OH . CHA. One area of research could be the development of novel ACE inhibitors based on the structure of Z-Leu-Pro-OH . CHA. Another area of research could be the investigation of the anti-inflammatory properties of Z-Leu-Pro-OH . CHA and its potential use in the treatment of inflammatory diseases. Additionally, the use of Z-Leu-Pro-OH . CHA as a tool for the study of ACE activity and regulation could be explored.
Synthesis Methods
Z-Leu-Pro-OH . CHA can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the activation of the carboxyl group of the incoming amino acid, which is then coupled to the amino group of the growing peptide chain. The solid support is then washed to remove any unreacted reagents and the peptide is cleaved from the solid support using a suitable reagent.
Solution-phase peptide synthesis involves the coupling of amino acids in solution using a coupling reagent. The peptide is then purified using various chromatographic techniques.
Scientific Research Applications
Z-Leu-Pro-OH . CHA has been used in various scientific research applications. It has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. ACE inhibitors are commonly used in the treatment of hypertension and heart failure. Z-Leu-Pro-OH . CHA has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
CAS RN |
116939-86-7 |
|---|---|
Product Name |
Z-Leu-Pro-OH . CHA |
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(17(22)21-10-6-9-16(21)18(23)24)20-19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,25)(H,23,24)/t15-,16-/m0/s1 |
InChI Key |
WIMACFFGMDFEAP-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
synonyms |
Z-Leu-Pro-OH . CHA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
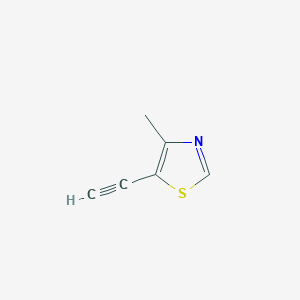
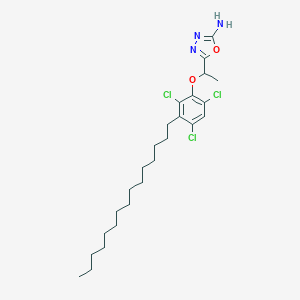
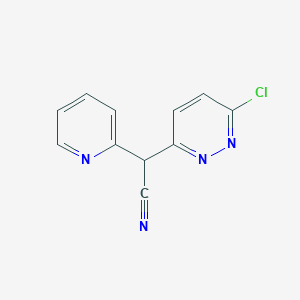
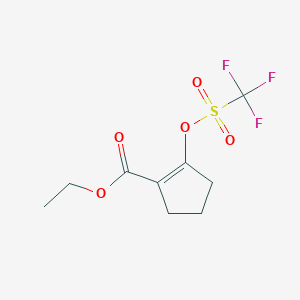
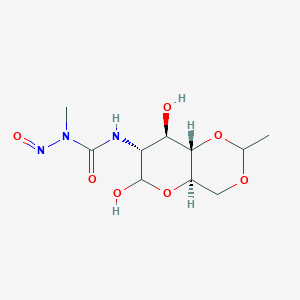
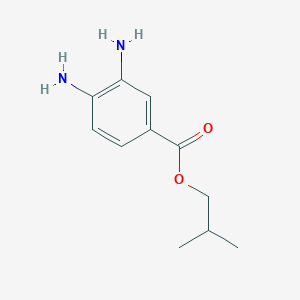
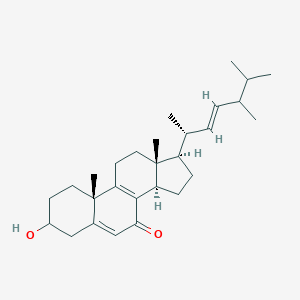
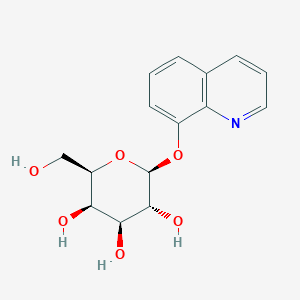
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)
